molecular formula C10H13IO B14774452 2-Iodo-4-isopropyl-1-methoxybenzene

2-Iodo-4-isopropyl-1-methoxybenzene

Cat. No.: B14774452
M. Wt: 276.11 g/mol
InChI Key: RSFTWHHGZLISMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-isopropyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isopropyl-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of the benzene ring with the desired substituents, followed by the introduction of the iodine atom through electrophilic aromatic substitution. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-isopropyl-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of compounds with different substituents replacing the iodine atom.

    Oxidation: Formation of ketones or carboxylic acids from the isopropyl group.

    Reduction: Formation of deiodinated compounds or reduced functional groups.

Scientific Research Applications

2-Iodo-4-isopropyl-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-isopropyl-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The isopropyl and methoxy groups also play a role in directing the substitution reactions and stabilizing intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-4-isopropyl-2-methoxybenzene
  • 4-Iodo-2-isopropoxy-1-methoxybenzene
  • 1-Iodo-4-methoxybenzene

Uniqueness

2-Iodo-4-isopropyl-1-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the iodine atom at the second position, combined with the isopropyl and methoxy groups, makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

2-iodo-1-methoxy-4-propan-2-ylbenzene

InChI

InChI=1S/C10H13IO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3

InChI Key

RSFTWHHGZLISMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.